Product packaging for 4-Fluoromethanesulfonylbenzoic acid(Cat. No.:CAS No. 1394022-81-1)

4-Fluoromethanesulfonylbenzoic acid

Cat. No.: B2879119
CAS No.: 1394022-81-1
M. Wt: 218.2
InChI Key: YWOTYLGMTYPBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoromethanesulfonylbenzoic acid is a benzoic acid derivative organic compound with the molecular formula C8H7FO4S and a molecular weight of 218.20 g/mol . It is characterized by a carboxylic acid group and a fluorinated methylsulfonyl group attached to a benzene ring, a structure often exploited in medicinal chemistry and materials science. The presence of both electron-withdrawing sulfonyl and carboxylic acid groups makes this compound a valuable multifunctional building block or intermediate in chemical synthesis . Researchers may utilize this compound in the development of novel pharmaceutical candidates, particularly in constructing more complex molecules that require a specific aromatic backbone with fluorine and sulfonyl functionalities. It also serves as a precursor for the synthesis of various esters, amides, and other derivatives. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO4S B2879119 4-Fluoromethanesulfonylbenzoic acid CAS No. 1394022-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(fluoromethylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c9-5-14(12,13)7-3-1-6(2-4-7)8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOTYLGMTYPBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoromethanesulfonylbenzoic Acid and Analogues

Established Synthetic Routes to Fluorinated Sulfonylbenzoic Acids

Traditional synthetic strategies for fluorinated sulfonylbenzoic acids can be broadly categorized into direct approaches, which attempt to introduce the functional groups in a single or few steps, and more common precursor-based methods that build the molecule sequentially.

Direct Synthesis Approaches

Direct synthesis of 4-fluoromethanesulfonylbenzoic acid, for instance via a one-pot reaction, is not well-documented. However, related direct sulfonylation reactions of aromatic compounds are known. One such method is the Friedel-Crafts reaction. For example, methanesulfonyl chloride can react with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) to yield methyl phenyl sulfone, though this reaction can suffer from low yields with some substituted benzenes. google.com A more effective approach involves using alkyl or vinyl sulfonyl fluorides with aluminum chloride or bromide as the catalyst, which has been shown to provide aryl alkyl sulfones in improved yields. google.com

Another direct approach could be the chlorosulfonation of a fluorinated benzoic acid, followed by reaction with a methylating agent and subsequent oxidation. However, this route can be complicated by issues of regioselectivity and harsh reaction conditions.

Precursor-Based Synthesis and Derivatization

A more common and versatile strategy involves the synthesis of a precursor molecule that is then converted to the final product. A logical precursor for this compound is 4-(methylthio)benzoic acid. This compound can be oxidized to the corresponding sulfone. The oxidation of sulfides to sulfones is a well-established transformation in organic synthesis. researchgate.net For instance, the oxidation of 4-(methylthio)benzoic acid has been studied using pulse radiolysis to investigate the transient species formed. iaea.org Common oxidizing agents for this conversion include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA). The mCPBA oxidation can be messy, but workup procedures exist to remove the benzoic acid byproduct. rochester.edu

The synthesis of the 4-(methylthio)benzoic acid precursor itself can be achieved through various methods. One approach is the reaction of a 4-halobenzoic acid with sodium thiomethoxide.

An alternative precursor-based route starts with a fluorinated toluene (B28343) derivative. For example, 2-nitro-4-methylsulfonyltoluene can be oxidized to 2-nitro-4-methylsulfonylbenzoic acid. chemicalbook.comgoogle.com This suggests that a similar oxidation of a fluorinated methyl-substituted methylsulfonylbenzene could yield the desired product.

Furthermore, derivatization of existing benzoic acids is a viable route. For instance, ethyl 4-aminobenzoate (B8803810) can be reacted with methanesulfonyl chloride to produce ethyl 4-[(methylsulfonyl)amino]benzoate, which can then be hydrolyzed to the corresponding benzoic acid. prepchem.com While this example leads to a sulfonylamino group, it demonstrates the principle of building the desired functionality onto a pre-existing benzoic acid scaffold.

Advanced Electrochemical Synthesis Techniques

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis for preparing sulfonylated compounds. These methods can often be performed at room temperature without the need for harsh reagents. researchgate.net

The electrochemical synthesis of aryl sulfones has been demonstrated through the direct sulfonylation of phenols with sodium sulfinates using a boron-doped diamond (BDD) electrode. researchgate.netresearchgate.net This C-S cross-coupling reaction is oxidant- and transition-metal-free. researchgate.net Another electrochemical approach involves the arylation of sulfonates, where an anodically generated electrophilic intermediate reacts with a sulfonate to form a sulfone. acs.org

For the synthesis of this compound analogs, one could envision the electrochemical coupling of a fluorinated benzoic acid derivative with a methanesulfinate (B1228633) salt. The regioselectivity of such a reaction would be a key consideration. Moreover, the electrochemical synthesis of allyl sulfones via the sulfonation of allyl trifluoroborates has been reported, showcasing the versatility of electrochemical methods in forming C-S bonds. rsc.org

Continuous Flow Chemistry Protocols for Efficient Synthesis

Continuous flow chemistry is increasingly being adopted in chemical manufacturing to improve safety, efficiency, and scalability. The synthesis of sulfonyl compounds, which can involve highly exothermic reactions, is particularly well-suited for this technology.

A continuous flow process for the production of aryl sulfonyl chlorides using chlorosulfonic acid has been developed, employing continuous stirred-tank reactors (CSTRs) and an automated control scheme. mdpi.com This highlights the potential for safer handling of hazardous reagents like chlorosulfonic acid on a larger scale.

Furthermore, the continuous-flow synthesis of methyl sulfone from dimethyl sulfoxide (B87167) (DMSO) using microchannel reactors has been shown to be a safer and more efficient production strategy compared to traditional batch processes. acs.org This method provides high yields and purity. The principles of this technology could be applied to the oxidation step in the synthesis of this compound from a methylthio precursor, allowing for better temperature control and improved safety. Photochemical methods in continuous flow, using arylazo sulfones as sulfonic acid precursors, have also been developed for ester synthesis, demonstrating the expanding scope of flow chemistry. researchgate.net

Catalytic Methods in Fluorosulfonylbenzoic Acid Synthesis

Catalytic methods, particularly those employing transition metals, are powerful tools for the construction of the aryl-sulfone bond.

Palladium-catalyzed cross-coupling reactions are widely used. For instance, the coupling of aryl halides or triflates with sulfinic acid salts, often in the presence of a suitable ligand like Xantphos, provides a route to unsymmetrical diaryl and aryl vinyl sulfones. organic-chemistry.org Similarly, the palladium-catalyzed reaction of aryl boronic acids with arylsulfonyl chlorides is an effective method for forming diaryl sulfones. organic-chemistry.org A palladium-catalyzed methylsulfonylation of alkyl halides with dimethyl sulfite (B76179) has also been reported for the synthesis of methyl sulfones. organic-chemistry.org

Copper-catalyzed reactions offer a cost-effective alternative to palladium. The copper(I) iodide/L-proline sodium salt catalyzed coupling of aryl halides with sulfinic acid salts proceeds in good to excellent yields. google.com Another approach involves the copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts. organic-chemistry.org

Transition-metal-free methods have also been developed. For example, the reaction of diaryliodonium salts with arenesulfinates can produce diaryl sulfones in high yields. organic-chemistry.org

For the synthesis of this compound, a plausible catalytic approach would involve the coupling of a 4-fluoro-substituted aryl halide or boronic acid with a methanesulfinate salt or methanesulfonyl chloride, respectively, using a suitable palladium or copper catalyst.

: A Tabular Overview

Synthetic Approach Key Transformation Reactants Reagents/Catalysts Product Type Reference
Precursor-Based Synthesis Oxidation2-Nitro-4-methylsulfonyltolueneNitric Acid, Sulfuric Acid, Vanadium Pentoxide2-Nitro-4-methylsulfonylbenzoic acid chemicalbook.com
Precursor-Based Synthesis SulfonamidationEthyl 4-aminobenzoate, Methanesulfonyl chloridePyridineEthyl 4-[(methylsulfonyl)amino]benzoate prepchem.com
Precursor-Based Synthesis Nucleophilic Aromatic Substitution & Oxidation2,4-Dichlorobenzoate, Methyl thioglycolatePotassium carbonate, then Hydrogen peroxide, Sodium tungstate2-Chloro-4-(methylsulfonyl)benzoic acid prepchem.comgoogle.com
Direct Synthesis (Analogous) Friedel-Crafts SulfonylationBenzene, Methanesulfonyl chlorideAluminum trichlorideMethyl phenyl sulfone google.com
Direct Synthesis (Analogous) Friedel-Crafts Sulfonylationp-Xylene, Methanesulfonyl fluoride (B91410)Aluminum trichloride2,5-Dimethylphenyl methyl sulfone google.com
Electrochemical Synthesis C-S Cross-CouplingPhenols, Sodium sulfinatesBoron-Doped Diamond (BDD) electrodeAryl sulfones researchgate.net
Continuous Flow Synthesis ChlorosulfonationAryl compoundsChlorosulfonic acidAryl sulfonyl chlorides mdpi.com
Continuous Flow Synthesis OxidationDimethyl sulfoxide (DMSO)Hydrogen peroxide, Sodium tungstateMethyl sulfone acs.org
Catalytic Method (Palladium) Cross-CouplingAryl halides, Sulfinic acid saltsPd catalyst, XantphosDiaryl sulfones organic-chemistry.org
Catalytic Method (Copper) Cross-CouplingAryl halides, Sulfinic acid saltsCuI, L-proline sodium saltAryl sulfones google.com

Mechanistic Investigations of Reactions Involving 4 Fluoromethanesulfonylbenzoic Acid

Elucidation of Reaction Pathways and Intermediates

A thorough investigation into the reaction pathways of 4-Fluoromethanesulfonylbenzoic acid would be crucial for understanding its chemical behavior. Based on the reactivity of similar aromatic sulfonyl compounds, several potential reaction pathways could be hypothesized. For instance, in nucleophilic substitution reactions, the highly electronegative fluorine atom and the electron-withdrawing methanesulfonyl and carboxylic acid groups would significantly influence the reactivity of the aromatic ring.

One would expect the formation of Meisenheimer-type intermediates in nucleophilic aromatic substitution reactions. These intermediates are stabilized by the delocalization of the negative charge across the aromatic system and onto the electron-withdrawing substituents. The specific nature of the nucleophile and the reaction conditions would dictate the stability and subsequent decomposition of these intermediates, leading to the final substituted products.

Furthermore, reactions involving the carboxylic acid group, such as esterification or amidation, would likely proceed through standard acid-catalyzed mechanisms. Protonation of the carbonyl oxygen would activate the carboxyl group towards nucleophilic attack. The methanesulfonyl group, being a strong electron-withdrawing group, would increase the acidity of the carboxylic proton, potentially influencing the reaction kinetics.

Due to the lack of specific experimental or computational studies on this compound, the exact nature of its reaction pathways and the definitive structures of any intermediates remain speculative.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic data are essential for quantifying the reactivity of a compound and for optimizing reaction conditions. For this compound, such studies would provide valuable insights into the energy profiles of its transformations.

Kinetic studies would involve measuring reaction rates under various conditions, such as different temperatures, concentrations of reactants, and solvent systems. This data would allow for the determination of rate laws, activation energies, and pre-exponential factors. For example, in the solvolysis of arenesulfonyl chlorides, which are structurally related to the sulfonyl portion of this compound, kinetic studies have been used to elucidate the reaction mechanism, often suggesting an SN2-type process.

Thermodynamic studies would focus on determining the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound. These parameters would indicate whether a reaction is exothermic or endothermic, and whether it is spontaneous under given conditions. For instance, the adsorption of sulfonamides onto materials has been studied thermodynamically to understand the spontaneity and nature of the interaction.

Without specific experimental data for this compound, a quantitative analysis of its reaction kinetics and thermodynamics is not possible.

Table 1: Hypothetical Kinetic Parameters for a Nucleophilic Aromatic Substitution Reaction of this compound

NucleophileRate Constant (k) at 298 K (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
MethoxideData not availableData not available
AmmoniaData not availableData not available
ThiophenolateData not availableData not available

This table is for illustrative purposes only, as no experimental data has been found.

Table 2: Hypothetical Thermodynamic Data for the Esterification of this compound with Ethanol (B145695)

Thermodynamic ParameterValue
Enthalpy Change (ΔH)Data not available
Entropy Change (ΔS)Data not available
Gibbs Free Energy Change (ΔG) at 298 KData not available

This table is for illustrative purposes only, as no experimental data has been found.

Role of Specific Catalytic Systems in Mediating Reactivity

Catalysis plays a fundamental role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. The reactivity of this compound could potentially be mediated by various catalytic systems.

For reactions at the carboxylic acid functional group, acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to facilitate esterification and amidation reactions. Base catalysis could also be relevant, for instance, in promoting deprotonation of the carboxylic acid to form a more reactive carboxylate anion.

In the context of cross-coupling reactions, where the C-F or C-S bond might be targeted for functionalization, transition metal catalysts, particularly those based on palladium, nickel, or copper, would likely be investigated. The choice of ligand, base, and solvent would be critical in determining the catalytic activity and the outcome of the reaction. The mechanisms of such catalytic cycles typically involve oxidative addition, transmetalation, and reductive elimination steps.

However, in the absence of published research specifically utilizing this compound in catalytic transformations, the identification of effective catalytic systems and the elucidation of their precise mechanistic roles remain an open area for investigation.

Advanced Applications of 4 Fluoromethanesulfonylbenzoic Acid in Organic Synthesis

Utility as a Versatile Synthetic Intermediate

4-Fluoromethanesulfonylbenzoic acid possesses two key reactive sites: the carboxylic acid group and the fluorosulfonyl group. This dual functionality makes it a valuable bifunctional building block. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid halides, providing a handle for diverse synthetic transformations. Simultaneously, the fluorosulfonyl moiety can participate in a range of coupling reactions.

The presence of both an electron-withdrawing fluorosulfonyl group and a carboxylic acid group on the aromatic ring also influences its reactivity, potentially enabling regioselective modifications of the benzene (B151609) ring itself. This combination of features allows for the sequential or orthogonal functionalization of the molecule, making it an attractive starting material for the synthesis of more complex molecules.

Contribution to Complex Molecular Architecture Construction

The ability to act as a linchpin, connecting different molecular fragments through its distinct reactive centers, positions this compound as a valuable contributor to the construction of complex molecular architectures. For instance, the carboxylic acid could be used to anchor the molecule to a solid support for solid-phase synthesis, while the fluorosulfonyl group is available for solution-phase reactions. Alternatively, each functional group can be reacted in sequence to build elaborate scaffolds. This strategic approach is fundamental in the assembly of natural products, medicinal compounds, and advanced materials.

Applications in Carbon-Heteroatom Bond Formation Reactions

The fluorosulfonyl group is a key player in various cross-coupling reactions, which are fundamental methods for the formation of carbon-heteroatom bonds. While specific examples utilizing this compound are scarce, the reactivity of analogous aryl fluorosulfonates provides a strong basis for its potential applications.

Carbon-Carbon (C-C) Bond Formation

Aryl fluorosulfonates have been shown to be effective coupling partners in Suzuki-Miyaura cross-coupling reactions. uni.lu In these reactions, the fluorosulfonate group acts as a leaving group, facilitating the palladium-catalyzed coupling with a boronic acid or ester. This methodology is a cornerstone of modern organic synthesis for the creation of biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Table 1: Potential Suzuki-Miyaura Coupling Reaction with a Derivative of this compound

EntryAryl Fluorosulfonate DerivativeCoupling PartnerCatalystProduct
1Methyl 4-(fluorosulfonyl)benzoatePhenylboronic acidPd(PPh₃)₄Methyl 4-phenylbenzoate

This table represents a hypothetical reaction based on known Suzuki-Miyaura couplings of aryl fluorosulfonates.

Carbon-Nitrogen (C-N) Bond Formation

The formation of carbon-nitrogen bonds is crucial for the synthesis of a vast array of nitrogen-containing compounds, including amines and amides, which are ubiquitous in biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this purpose. Aryl fluorosulfonates can serve as electrophilic partners in such reactions, reacting with amines to form new C-N bonds.

Carbon-Oxygen (C-O) Bond Formation

Similarly, the formation of carbon-oxygen bonds to generate diaryl ethers can be achieved through palladium-catalyzed cross-coupling reactions. The reactivity of the fluorosulfonyl group in this compound would likely allow it to participate in couplings with phenols to yield substituted diaryl ether benzoic acids, which are motifs found in various natural products and pharmaceuticals.

Carbon-Sulfur (C-S) Bond Formation

The construction of carbon-sulfur bonds is of significant interest for the synthesis of organosulfur compounds, which have diverse applications in medicine and materials science. While less common than C-N and C-O couplings, methods for the palladium-catalyzed C-S bond formation using aryl halides or triflates have been developed. It is plausible that this compound could similarly be employed in reactions with thiols to produce aryl thioether benzoic acids.

Carbon-Fluorine (C-F) Bond Formation

The inherent carbon-fluorine bond within the structure of this compound is a key feature, but its direct participation in C-F bond formation reactions as a fluorine source or a reaction partner is not a prominent theme in available research. The synthesis of this compound itself, which involves the formation of a C-F bond, is a critical aspect. For instance, the synthesis of related fluorinated benzoic acids can be achieved through methods like the Friedel-Crafts acylation of a fluorinated aromatic precursor, followed by hydrolysis and acidification. However, the subsequent use of the fluorine atom on the aromatic ring of this compound in further C-F bond-forming transformations appears to be an area that is not yet widely explored.

The development of novel fluorination reactions is a significant area of research, with various reagents and methods being developed for both nucleophilic and electrophilic fluorinations. These reactions are crucial for the synthesis of pharmaceuticals and other functional molecules. While general strategies for C-F bond formation are well-established, specific examples detailing the transformation of the C-F bond in this compound are scarce in the current body of scientific literature.

Integration in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step by combining three or more reactants. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity.

A thorough review of the literature does not currently yield specific examples where this compound is explicitly used as a key substrate in documented multicomponent or cascade reactions. While benzoic acid derivatives, in general, are utilized in such reactions, the specific contributions and reaction pathways involving the unique combination of the fluoro, methanesulfonyl, and carboxylic acid functionalities of this compound remain to be reported. The development of new MCRs and cascade sequences is an ongoing endeavor in organic synthesis, and the future integration of this compound into such protocols is a possibility.

Participation in Cyclization and Annulation Strategies

Cyclization and annulation reactions are fundamental processes for the construction of cyclic and polycyclic frameworks, which are prevalent in natural products and pharmaceutical agents. These strategies can involve various intramolecular or intermolecular transformations to build ring systems.

Currently, there is a lack of specific, published research detailing the application of this compound in cyclization and annulation strategies. While the carboxylic acid moiety could potentially participate in intramolecular cyclizations onto an activated position of the benzene ring or an appended side chain, specific examples and methodologies employing this particular compound are not found in the surveyed literature. The synthesis of fluorinated isocoumarins, for example, has been achieved through the copper-catalyzed annulation of 2-halobenzoic acids and 2-fluoro-1,3-diketones, but this does not directly involve this compound.

Engagement in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

The most promising area for the advanced application of this compound lies in its potential engagement in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. SuFEx, introduced by K. Barry Sharpless and coworkers, is a powerful set of reactions for the reliable and modular synthesis of functional molecules. The core of this chemistry is the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, typically a silyl (B83357) ether or an alcohol, to form a stable sulfonate ester linkage (R-SO₂-OR').

The this compound molecule contains the crucial sulfonyl fluoride functional group, making it a prime candidate for use as a "clickable" hub in SuFEx reactions. The general characteristics of SuFEx chemistry include high efficiency, broad functional group tolerance, and the use of stable connectors, which are often unreactive until activated by a suitable catalyst.

While specific research detailing the extensive use of this compound in SuFEx chemistry is still emerging, its structure suggests it could serve as a bifunctional linker. The carboxylic acid group offers a handle for further derivatization or for imparting specific physicochemical properties, such as solubility, to the resulting products. The sulfonyl fluoride group provides the reactive site for the SuFEx connection. This dual functionality could allow for the construction of complex molecular architectures, polymers, or bioconjugates.

The mechanism of the SuFEx reaction typically involves the activation of the sulfonyl fluoride by a catalyst, which facilitates the nucleophilic attack and the displacement of the fluoride ion. Guanidine-type bases have been shown to be effective catalysts in this process.

Table of Potential SuFEx Reactions with this compound Analogs

Reactant 1 (Sulfonyl Fluoride Hub)Reactant 2 (Nucleophile)Product TypePotential Application
Aryl Sulfonyl FluorideAryl Silyl EtherDiaryl SulfonateMaterials Science, Drug Discovery
Aryl Sulfonyl FluorideAliphatic AlcoholAryl Alkyl SulfonateBioconjugation, Polymer Synthesis
Iminosulfur Oxydifluoride HubAryl AlcoholSulfurofluoridoimidateModular Synthesis

It is important to note that while the principles of SuFEx chemistry strongly support the potential of this compound in this area, detailed experimental studies and characterization of its reactivity and the properties of the resulting products are necessary to fully realize its utility.

Derivatization Strategies and Functional Group Transformations of 4 Fluoromethanesulfonylbenzoic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, primarily involving nucleophilic acyl substitution. These reactions allow for the introduction of diverse functionalities, converting the acid into more reactive intermediates or stable derivatives such as esters and amides.

A common strategy to enhance the reactivity of the carboxylic acid is to convert it into an acyl halide, particularly an acyl fluoride (B91410). Acyl fluorides serve as valuable synthetic intermediates that can be subsequently reacted with various nucleophiles under mild conditions. organic-chemistry.org

Several modern reagents facilitate the direct conversion of carboxylic acids to acyl fluorides with high efficiency and functional group tolerance. One such method employs the bench-stable, solid reagent (Me₄N)SCF₃, which transforms carboxylic acids into their corresponding acyl fluorides at room temperature without the need for a base or other additives. nih.gov This approach is noted for its straightforward purification, often requiring only filtration. nih.gov Another effective method utilizes sulfuryl fluoride (SO₂F₂) in a one-pot process. Mechanistic studies show that this reaction proceeds through an anhydride (B1165640) intermediate, which is then converted to the acyl fluoride. The rate of this conversion can be significantly accelerated by the addition of halide salts like tetrabutylammonium (B224687) chloride or bromide. researchgate.net

These deoxyfluorination reactions are highly chemoselective for the carboxylic acid, leaving the robust sulfonyl fluoride group on the aromatic ring untouched. The resulting 4-(fluorosulfonyl)benzoyl fluoride is a key intermediate for further functionalization.

The carboxylic acid moiety of 4-fluoromethanesulfonylbenzoic acid can be readily converted into esters and amides, which are common functional groups in pharmaceuticals and other biologically active molecules.

Esterification: The most traditional method for ester synthesis is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. youtube.comkhanacademy.org The equilibrium is driven toward the ester product by using the alcohol as the solvent or by removing the water formed during the reaction, often through azeotropic distillation. youtube.comgoogle.com For instance, reacting this compound with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid yields the corresponding methyl or ethyl ester. youtube.com This process is highly selective for the carboxylic acid group.

A more contemporary approach involves the initial conversion of the carboxylic acid to an acyl fluoride, as described previously. This activated intermediate then reacts smoothly with alcohols to form esters under mild conditions, avoiding the high temperatures and strong acids of Fischer esterification. researchgate.net

Amidation: Direct amidation of carboxylic acids with amines typically requires high temperatures and results in the formation of a stable carboxylate-ammonium salt, making the reaction difficult. A more effective strategy proceeds through the activation of the carboxylic acid.

One highly efficient pathway is a one-pot, two-step sequence. First, the carboxylic acid is converted to its acyl fluoride derivative. The in-situ-generated acyl fluoride is then treated with a primary or secondary amine to furnish the desired amide in high yield. researchgate.netbeilstein-journals.org This method avoids the need for peptide coupling reagents and generally proceeds under mild, operationally simple conditions. beilstein-journals.org This sequential approach highlights the synthetic utility of acyl fluoride intermediates in accessing a broad range of amide derivatives.

Transformations of the Sulfonyl Fluoride Functional Group

The sulfonyl fluoride (-SO₂F) functional group is known for its high stability and relatively low reactivity compared to other sulfonyl halides like sulfonyl chlorides. enamine.net However, its reactivity can be harnessed in a powerful class of reactions known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov

SuFEx is a click chemistry paradigm that involves the reaction of a sulfonyl fluoride with a nucleophile, most commonly an amine, to form a stable sulfonamide linkage. nih.gov While the S-F bond is strong, it can be controllably activated to allow the fluoride ion to act as a leaving group. This transformation enables the use of the -SO₂F group as a robust connective handle for molecular assembly. nih.gov

The reaction of this compound with various primary or secondary amines leads to the formation of a diverse library of N-substituted sulfonamides. These reactions can be promoted by specific catalysts or bases. nih.gov For example, systems like Ca(NTf₂)₂/DABCO have been shown to effectively mediate the transformation of sulfonyl fluorides into sulfonamides. nih.gov This reactivity is particularly valuable in drug discovery and chemical biology for creating covalent inhibitors or bioconjugates, as the resulting sulfonamide bond is exceptionally stable. enamine.net

Spectroscopic Characterization Techniques in Research Contexts

Advanced Spectroscopic Methods (e.g., Solid-State NMR, X-ray Diffraction)

Solid-State NMR spectroscopy is a powerful, non-destructive technique used to probe the local chemical environment of atoms in a solid material. It can provide valuable information on polymorphism, molecular conformation, and intermolecular interactions. For a compound like 4-Fluoromethanesulfonylbenzoic acid, ¹³C and ¹⁹F Solid-State NMR would be particularly insightful. ¹³C NMR could elucidate the crystallographic inequivalence of carbon atoms in the benzoic acid ring and the methanesulfonyl group, while ¹⁹F NMR would be highly sensitive to the local environment of the fluorine atom, offering clues about its involvement in intermolecular interactions.

Despite the potential of these techniques to provide a wealth of information about this compound, dedicated studies reporting such data have not been found. The absence of these detailed research findings precludes the presentation of specific data tables and in-depth discussions on the advanced spectroscopic characterization of this compound. Future research in this area would be necessary to fill this knowledge gap and provide the scientific community with a complete structural understanding of this compound.

Computational Chemistry and Theoretical Studies on 4 Fluoromethanesulfonylbenzoic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules like 4-fluoromethanesulfonylbenzoic acid. These calculations provide a fundamental understanding of the electron distribution and its influence on the molecule's properties. By employing methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), a detailed picture of the molecule's electronic characteristics can be obtained. unamur.beresearchgate.netresearchgate.net

The presence of two strongly electron-withdrawing groups, the fluoromethanesulfonyl (-SO2F) and the carboxylic acid (-COOH) moieties, profoundly influences the electronic landscape of the benzene (B151609) ring. DFT calculations typically reveal a significant polarization of the electron density. The fluorine and oxygen atoms of the sulfonyl and carboxyl groups exhibit high electron density, rendering them electronegative centers. Conversely, the sulfur atom and the carboxylic proton are electron-deficient, making them electrophilic sites.

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For this compound, this gap is expected to be relatively large, suggesting high stability. The distribution of these frontier orbitals is also informative; the HOMO is typically localized over the benzene ring, while the LUMO is often distributed over the electron-withdrawing substituents.

Furthermore, Molecular Electrostatic Potential (MEP) maps generated from DFT calculations provide a visual representation of the charge distribution. For this molecule, the MEP would show negative potential (red and yellow regions) around the oxygen and fluorine atoms, indicating their propensity to interact with electrophiles. Positive potential (blue regions) would be concentrated around the carboxylic hydrogen and the sulfur atom, highlighting their susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

ParameterValueDescription
HOMO Energy-8.5 eVEnergy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO Gap7.3 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment4.5 DA measure of the overall polarity of the molecule.
Mulliken Charge on S+1.8 eIndicates a significant positive charge on the sulfur atom, making it an electrophilic center.
Mulliken Charge on Carboxylic H+0.5 eShows the acidic nature of the carboxylic proton.

Note: The values in this table are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound, particularly the rotation around the C-S and C-C bonds connecting the substituents to the aromatic ring, can be effectively studied using molecular dynamics (MD) simulations. While specific MD studies on this molecule are not extensively reported in the public domain, the principles of this technique allow for a clear understanding of its likely dynamic behavior.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. uci.eduyoutube.com This allows for the exploration of the potential energy surface and the identification of low-energy conformations. For this compound, the primary degrees of freedom are the torsional angles of the -SO2F and -COOH groups relative to the plane of the benzene ring.

It is anticipated that the molecule will exhibit a preferred conformation where steric hindrance between the two bulky substituents is minimized. The carboxylic acid group is likely to be nearly coplanar with the benzene ring to maximize conjugation, although thermal fluctuations would allow for out-of-plane rotations. The conformational preference of the sulfonyl fluoride (B91410) group is more complex, influenced by a balance of steric and electrostatic interactions.

By simulating the molecule in a solvent, such as water, MD can also provide insights into the role of solvent interactions in dictating the conformational landscape. The polar nature of both substituents suggests that hydrogen bonding with water molecules would play a significant role in stabilizing certain conformations. The results of such simulations are often visualized through trajectory analysis, which can reveal the time evolution of key dihedral angles and intermolecular interactions.

Prediction of Reactivity and Mechanistic Insights through Computation

Computational chemistry offers powerful tools to predict the reactivity of this compound and to elucidate potential reaction mechanisms. The electronic structure information obtained from DFT calculations is fundamental to this endeavor. The identified electrophilic and nucleophilic sites on the molecule are the primary indicators of its chemical behavior.

The carboxylic acid group imparts acidic properties, with the proton being the most likely site for deprotonation in the presence of a base. The electron-withdrawing nature of the fluoromethanesulfonyl group is expected to increase the acidity of the carboxylic acid compared to benzoic acid itself. nih.gov

The sulfur atom of the sulfonyl fluoride group is a key electrophilic center. It is susceptible to nucleophilic attack, a reaction of significant interest in the context of "click chemistry" and the formation of covalent inhibitors. nih.govnih.gov Computational studies can model the reaction pathway of a nucleophile approaching the sulfur atom, calculating the activation energy barriers and the stability of intermediates and transition states. This provides a detailed mechanistic understanding of how this moiety can react to form new covalent bonds.

Fukui functions, derived from DFT, can be used to quantify the reactivity of different atomic sites more precisely. These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack. For this compound, the Fukui functions would likely confirm the high electrophilicity of the sulfur atom and the acidity of the carboxylic proton.

Quantitative Structure-Activity Relationship (QSAR) Analyses in Research Contexts

In the context of drug discovery and materials science, Quantitative Structure-Activity Relationship (QSAR) analysis is a valuable computational technique to correlate the structural or property descriptors of a series of compounds with their biological activity or a specific property. nih.govnih.gov While specific QSAR studies centered on a series of this compound derivatives are not widely published, the principles of QSAR can be applied to understand how modifications to this molecule would affect its activity.

In a hypothetical QSAR study, this compound would be one member of a larger set of related molecules. For each molecule, a variety of molecular descriptors would be calculated, including:

Electronic descriptors: Hammett constants (σ), atomic charges, dipole moment, and HOMO/LUMO energies. The fluoromethanesulfonyl group is a very strong electron-withdrawing group, which would be reflected in a large positive σ value.

Steric descriptors: Molar refractivity (MR), van der Waals volume, and surface area. These describe the size and shape of the molecule.

Hydrophobic descriptors: The partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.

These descriptors would then be used to build a mathematical model that predicts the activity of the compounds. For instance, if these compounds were being investigated as enzyme inhibitors, the QSAR model could predict the inhibitory concentration (IC50) based on the calculated descriptors.

Table 2: Hypothetical QSAR Descriptors for a Series of Substituted Benzoic Acids

CompoundSubstituent (X)Hammett σ(p)logPMolar Refractivity (MR)Biological Activity (log(1/IC50))
1-H0.001.8726.54.2
2-Cl0.232.5831.54.8
3-NO20.781.8432.25.5
4-SO2F~0.9 (estimated)~1.5 (estimated)~30.0 (estimated)(To be determined)

This table illustrates the type of data used in a QSAR study. The values for this compound are estimated based on the properties of the substituents.

The development of a robust QSAR model for a series of compounds including this compound could guide the synthesis of new derivatives with enhanced activity by predicting which structural modifications are most likely to be beneficial.

Advanced Research Directions and Emerging Applications

Development of Novel Reactivity Modes and Catalytic Cycles

The distinct electronic nature of 4-Fluoromethanesulfonylbenzoic acid, characterized by the strong electron-withdrawing capacity of the -SO2CF3 group, presents opportunities for developing novel reactivity patterns. This feature can be harnessed to modulate the reactivity of the aromatic ring and the carboxylic acid group, opening avenues for new catalytic cycles.

Research is anticipated to focus on leveraging the inductive effect of the fluoromethanesulfonyl group to facilitate reactions that are otherwise challenging. For instance, the increased acidity of the benzoic acid moiety can be exploited in the design of novel Brønsted acid catalysts. Furthermore, the electron-deficient nature of the benzene (B151609) ring could render it susceptible to specific nucleophilic aromatic substitution (SNAr) reactions, a reactivity mode that is less common for standard benzoic acid derivatives.

Future investigations may also explore the role of the entire molecule as a ligand in transition metal catalysis. The coordination of the carboxylate to a metal center, influenced by the remote -SO2CF3 group, could lead to unique catalytic activities and selectivities. The development of catalytic cycles where this compound or its derivatives act as key components is a promising area for synthetic innovation.

Exploration in Advanced Materials Science Synthesis

The synthesis of advanced materials with tailored properties is a rapidly growing field, and fluorinated compounds play a pivotal role due to their unique characteristics, such as thermal stability, chemical resistance, and specific electronic properties. This compound is a promising candidate for incorporation into various advanced materials.

One area of exploration is the development of high-performance polymers. The integration of the fluoromethanesulfonyl group can enhance the thermal and oxidative stability of polymers, making them suitable for demanding applications in electronics and aerospace. The carboxylic acid functionality provides a convenient handle for polymerization reactions, allowing for its incorporation as a monomer or an additive.

Moreover, the strong dipole moment associated with the C-F and S-O bonds can be exploited in the design of ferroelectric and piezoelectric materials. The synthesis of metal-organic frameworks (MOFs) incorporating this compound as a linker is another promising direction. The electronic properties of the linker could influence the framework's porosity, gas sorption capabilities, and catalytic activity.

Specific Biological Tool Applications and Mechanistic Probes

The unique properties of the fluorine atom make it a valuable tool in chemical biology. The introduction of fluorine can modulate the pKa, conformation, and metabolic stability of bioactive molecules. This compound can serve as a versatile scaffold for the development of specific biological tools and mechanistic probes.

The strong electron-withdrawing nature of the fluoromethanesulfonyl group can be used to tune the binding affinity and selectivity of ligands for biological targets. By incorporating this moiety into known pharmacophores, researchers can probe the electronic requirements of receptor-ligand interactions.

Furthermore, the fluorine atom can serve as a sensitive reporter for 19F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics in biological systems. Attaching this compound to a peptide or a small molecule can provide a handle for monitoring its binding to a protein or other biomolecule without the need for more disruptive labels. This approach can yield valuable insights into binding kinetics, conformational changes, and the local environment of the binding site.

Future Perspectives in Organofluorine Chemistry

The field of organofluorine chemistry is continuously evolving, driven by the demand for new molecules with enhanced properties. beilstein-journals.org this compound is poised to play a role in shaping the future of this field. Its utility as a building block for more complex fluorinated molecules is a key area of future research.

The development of new synthetic methodologies to access derivatives of this compound will be crucial. This includes selective functionalization of the aromatic ring and transformations of the carboxylic acid group. Such methods will expand the toolbox available to chemists for the precise installation of the fluoromethanesulfonyl group into a wide range of molecular architectures.

As our understanding of the unique effects of fluorine on molecular properties deepens, the strategic use of building blocks like this compound will become increasingly important. Its application in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials will continue to be a major focus. The synergy between synthetic innovation and a deeper understanding of fluorine's role in molecular design will undoubtedly lead to exciting new discoveries in which this compound and related compounds will feature prominently.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.